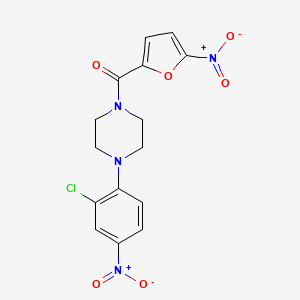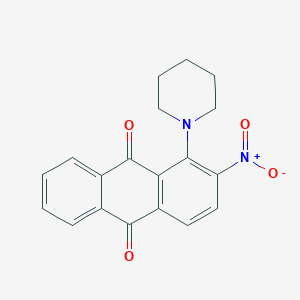
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone, also known as NPAQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPAQ is a redox-active molecule that can undergo reversible oxidation and reduction, making it a useful tool for studying redox signaling pathways and oxidative stress in biological systems. In
科学的研究の応用
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used in a variety of scientific research applications, including the study of redox signaling pathways, oxidative stress, and mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be used as a redox probe to detect changes in the redox state of cells and tissues. It has also been used to study the mechanism of action of antioxidants and other redox-active compounds. In addition, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
作用機序
The mechanism of action of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves its ability to undergo reversible oxidation and reduction. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), leading to the formation of a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide (O2-), which can further react with other ROS to cause oxidative damage to cells and tissues. On the other hand, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be reduced by antioxidants such as glutathione (GSH), leading to the formation of a hydroquinone. The hydroquinone can then react with oxygen to form water, thus scavenging ROS and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has also been shown to inhibit the growth of bacteria and fungi by disrupting membrane integrity and inducing oxidative stress. In vivo studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can protect against oxidative stress-induced damage in animal models of neurodegenerative disorders and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in lab experiments is its ability to act as a redox probe, allowing researchers to monitor changes in the redox state of cells and tissues. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is also relatively easy to synthesize and purify, making it a cost-effective tool for studying redox signaling pathways and oxidative stress. However, one of the limitations of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is its potential toxicity at high concentrations. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce oxidative stress and apoptosis in cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone. One area of interest is the development of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone-based sensors for detecting ROS and other redox-active molecules in biological systems. Another area of interest is the use of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in combination with other redox-active compounds to investigate the synergistic effects of oxidative stress and antioxidant defense mechanisms. Finally, further studies are needed to investigate the potential therapeutic applications of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in the treatment of diseases characterized by oxidative stress.
合成法
The synthesis of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves the reaction of 2-nitroanthraquinone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The yield of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
特性
IUPAC Name |
2-nitro-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-12-6-2-3-7-13(12)19(23)16-14(18)8-9-15(21(24)25)17(16)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVLEAJBVXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(piperidin-1-yl)anthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

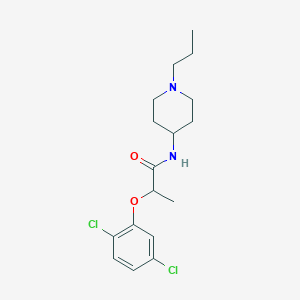
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
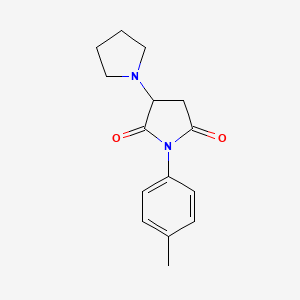
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
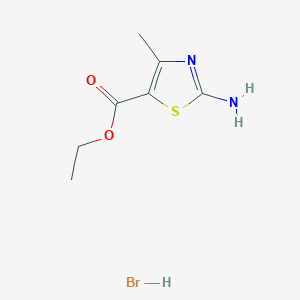
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)


![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
